4-Fluoro-2-iodo-1-isobutoxybenzene
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Overview
Description
4-Fluoro-2-iodo-1-isobutoxybenzene is an organic compound characterized by the presence of fluorine, iodine, and isobutoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-1-isobutoxybenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by the attachment of an isobutoxy group. One common method is the halogenation of a precursor benzene compound, followed by nucleophilic substitution to introduce the isobutoxy group. The reaction conditions often involve the use of halogenating agents such as iodine monochloride or N-iodosuccinimide, and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-1-isobutoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the fluorine or iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-2-iodo-1-isobutoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the creation of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-1-isobutoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. The isobutoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-iodo-1-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Fluoro-2-iodo-1-ethoxybenzene: Contains an ethoxy group instead of an isobutoxy group.
4-Fluoro-2-iodo-1-propoxybenzene: Features a propoxy group in place of the isobutoxy group.
Uniqueness
4-Fluoro-2-iodo-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to its analogs
Properties
IUPAC Name |
4-fluoro-2-iodo-1-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUFPWIVPCFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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